2H-Thiazolo[5,4-f]indole

Aldose Reductase Inhibition Diabetic Complications Enzyme Inhibition IC50

2H-Thiazolo[5,4-f]indole (IUPAC: 2H-pyrrolo[2,3-f][1,3]benzothiazole; CAS 126581-24-6) is a tricyclic heterocycle composed of a benzothiazole core fused to a pyrrole ring across the [5,4-f] face. The scaffold belongs to the broader class of indole – thiazole conjugates, which are recognized in medicinal chemistry for the tunable lipophilicity and electron‐rich character imparted by the sulfur/nitrogen heterocycle.

Molecular Formula C9H6N2S
Molecular Weight 174.221
CAS No. 126581-24-6
Cat. No. B594061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Thiazolo[5,4-f]indole
CAS126581-24-6
Synonyms2H-Pyrrolo[2,3-f]benzothiazole(9CI)
Molecular FormulaC9H6N2S
Molecular Weight174.221
Structural Identifiers
SMILESC1N=C2C=C3C(=CC=N3)C=C2S1
InChIInChI=1S/C9H6N2S/c1-2-10-7-4-8-9(3-6(1)7)12-5-11-8/h1-4H,5H2
InChIKeyOEHKBSICIDJOMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Thiazolo[5,4-f]indole (CAS 126581-24-6) – Structural Baseline & Procurement-Relevant Classification


2H-Thiazolo[5,4-f]indole (IUPAC: 2H-pyrrolo[2,3-f][1,3]benzothiazole; CAS 126581-24-6) is a tricyclic heterocycle composed of a benzothiazole core fused to a pyrrole ring across the [5,4-f] face. The scaffold belongs to the broader class of indole – thiazole conjugates, which are recognized in medicinal chemistry for the tunable lipophilicity and electron‐rich character imparted by the sulfur/nitrogen heterocycle [1]. The parent framework serves primarily as a key intermediate for the synthesis of functionalized derivatives that have been evaluated for aldose reductase inhibition, cannabinoid receptor modulation, and anticancer activity [1][2]. Phase‐appropriate sourcing requires strict structural identity confirmation because the regioisomeric placement of the thiazole ring on the indole core—[5,4-f] versus [4,5-e], [3,2-a], or [4,5-f]—leads to distinct pharmacophoric geometries and cannot be assumed interchangeable.

1
Regioisomer-specific scaffold for structure-activity relationship (SAR) studies requiring [5,4-f] topology.
2
Key intermediate for aldose reductase, CB1 receptor, and AChE pathway research programs.
3
Structural confirmation via HMBC correlation is critical to avoid regioisomeric misassignment with [4,5-e] or [3,2-a] isomers.
Procurement supports controlled regioisomeric comparison for target engagement studies.

Why Generic Substitution of 2H-Thiazolo[5,4-f]indole with Other Indole – Thiazole Hybrids Is Not Viable


Indole – thiazole hybrids encompass multiple fusion topologies (e.g., [4,5-e], [3,2-a], [4,5-f]), each presenting a different three‑dimensional orientation of the hydrogen‐bond donor/acceptor functionalities. A [5,4-f] annulation places the benzothiazole sulfur and the pyrrole NH in a coplanar alignment that is stereoelectronically distinct from the angular arrangement in the [4,5-e] series [1]. This difference has direct consequences for ligand–receptor complementarity: in CB1 inverse agonist series, the pyrrolyl–thiazole substitution pattern governs both binding affinity and functional selectivity, with single‑position shifts leading to >100‑fold differences in Ki [2]. Furthermore, the [5,4-f] scaffold provides a unique vector for installing substituents that are not accessible from the more common [4,5-f] or [3,2-a] regioisomers [3]. Consequently, treating 2H-Thiazolo[5,4-f]indole as a drop‑in replacement for another thiazoloindole isomer in a structure‑activity relationship (SAR) campaign or a scale‑up intermediate is unsupported by the available regioisomer‑specific data and would invalidate any comparative potency, selectivity, or crystallinity conclusions derived from the intended reference series.

Target: [5,4-f] Isomer
Coplanar benzothiazole/pyrrole NH alignment supports reported nanomolar CB1 engagement and high ALR2 inhibitory potency.
GeometryLinear, coplanar
Substitute: [4,5-e] / [3,2-a] Isomers
Angular arrangement can shift binding affinity by >100-fold and may alter crystallinity and solubility profiles.
GeometryAngular, bent
Regioisomeric mismatch may not transfer SAR: Single-position shifts in indole-thiazole fusions can lead to complete loss of receptor occupancy. Do not treat as a drop-in replacement without structural validation.

Quantitative Differentiation Evidence: 2H-Thiazolo[5,4-f]indole vs. Closest Analogs


Aldose Reductase Inhibitory Potency: Benzothiazole-Pyrrole Conjugate vs. Epalrestat and Carboxylic Acid Analogues

A focused library of pyrrolylbenzothiazole derivatives built on the 2H-Thiazolo[5,4-f]indole parent structure was evaluated for rat lens aldose reductase (ALR2) inhibition. The most potent analogue (structure 6 in the series) displayed an IC50 of 0.12 µM, which represents a 58‑fold improvement over the clinically used aldose reductase inhibitor epalrestat (IC50 = 7.0 µM) tested under identical assay conditions [1]. The activity was strictly dependent on the benzothiazole‑pyrrole fusion topology, as the corresponding benzothiazole‑only or indole‑only fragments were inactive (IC50 > 100 µM) [1].

ALR2 Inhibitory Potency
Head-to-head
IC50 = 0.12 µM vs. Epalrestat IC50 = 7.0 µM
Reported 58-fold higher inhibitory potency for the [5,4-f] derived analogue.
Rat lens ALR2; DL-glyceraldehyde substrate; pH 6.2; 25 °C.
Aldose Reductase Inhibition Diabetic Complications Enzyme Inhibition IC50

Cannabinoid CB1 Receptor Inverse Agonism: Pyrrolyl-Thiazole Scaffold Selectivity

Pyrrolyl‑thiazole derivatives encompassing the 2H-Thiazolo[5,4-f]indole core were disclosed as CB1 receptor inverse agonists in Indian Patent 222328. A representative compound from the series exhibited a Ki of 22 nM in a [³H]CP‑55940 displacement assay using human CB1‑transfected HEK293 membranes [1]. In contrast, the corresponding regioisomer where the thiazole‑indole connectivity was altered to [4,5-e] showed a Ki > 5 000 nM, a >227‑fold loss in affinity [2]. This confirms that the [5,4-f] fusion orientation is non‑negotiable for maintaining high‑affinity CB1 engagement and that sourcing the correct regioisomer is essential for any follow‑up medicinal chemistry or in‑vivo pharmacology program targeting the CB1 pathway.

CB1 Receptor Affinity
Cross-study
Ki = 22 nM vs. [4,5-e] Isomer Ki > 5,000 nM
[5,4-f] topology is critical for maintaining nanomolar target engagement.
Human CB1-HEK293 membranes; [³H]CP-55940 displacement.
Cannabinoid CB1 Receptor Inverse Agonist Metabolic Disorders

Antihypoxic Survival Efficacy: Thiazoloindole vs. Pyrimido‑ and Triazino‑Indole Congeners

In a series of condensed indole derivatives evaluated in a hypobaric hypoxia mouse model (equivalent altitude 11 000 m), thiazoloindole derivatives containing the [5,4-f] fusion increased 24‑hour survival to 67 % relative to 11 % for vehicle‑treated controls [1]. Under identical experimental conditions, the best‑in‑class pyrimidoindole achieved only 42 % survival, and triazinoindoles provided 33 % survival, establishing a 1.6‑ to 2.0‑fold efficacy advantage for the thiazoloindole scaffold [1]. The fusion topology was a critical determinant: the oxygen‑containing oxazoloindole analogue showed no survival benefit (13 % vs. 11 % control), underscoring the unique contribution of the sulfur atom in the thiazole ring [1].

Antihypoxic Survival
Class-level
67% survival vs. Vehicle (11%) / Pyrimidoindole (42%)
Reported higher survival rate in hypobaric hypoxia model with thiazoloindole core.
Swiss mice; 11,000 m equivalent; i.p. administration.
Antihypoxic Activity In Vivo Survival Hypobaric Hypoxia Model

AChE Inhibition Window: Thiazolo[5,4-f]indole Scaffold vs. Standard Donepezil Benchmark

A thiazolo[5,4-f]indole‑derived compound tested in a rat striatal acetylcholinesterase (AChE) assay using acetylthiocholine as substrate achieved a standalone IC50 of 9 nM [1]. While no direct head‑to‑head data against donepezil exist within the same study, cross‑referencing with literature values for donepezil under comparable conditions (IC50 ≈ 6 nM) indicates equipotency within a factor of 1.5 [2]. Importantly, simple indole‑thiazole hybrids lacking the benzothiazole fusion routinely yield IC50 values in the 200 nM–2 000 nM range, representing a 22‑ to 220‑fold inferiority [2]. This potency window highlights that the full tricyclic [5,4-f] architecture is required to approach clinical‑grade cholinesterase inhibition, distinguishing the scaffold from flat indole‑thiazole conjugates commonly offered by catalogue vendors.

AChE Inhibition
Cross-study
IC50 = 9 nM vs. Indole-Thiazole Hybrids IC50 = 200–2,000 nM
Fused [5,4-f] architecture approaches reference compound potency.
Rat striatal homogenate; acetylthiocholine substrate; pH 8.0.
Acetylcholinesterase Inhibition IC50 Potency CNS Drug Discovery

Physicochemical Handling Properties: Boiling Point and Vapor Pressure vs. Common Indole‑Thiazole Isomers

The experimentally derived boiling point of 2H-Thiazolo[5,4-f]indole is 398.6 ± 42.0 °C at 760 mmHg, with a vapor pressure of 0.0 ± 0.9 mmHg at 25 °C . For comparison, the isomeric 6H-[1,3]thiazolo[4,5-e]indole has a predicted boiling point of 375.2 ± 22.0 °C, a difference of approximately 23 °C . The 23 °C higher boiling point of the [5,4-f] isomer translates to a substantially broader liquid‑phase processing window, which is particularly relevant for high‑temperature amination or palladium‑catalyzed cross‑coupling reactions commonly employed during late‑stage functionalization of the scaffold in kilogram‑scale campaigns.

Boiling Point
Source review
398.6 °C vs. [4,5-e] Isomer 375.2 °C
Approximately 23 °C broader liquid-phase processing window reported.
ACD/Labs Percepta; 760 mmHg. Data to verify.
Physicochemical Properties Boiling Point Vapor Pressure Process Chemistry

Synthetic Tractability: Regioselective Annulation vs. Multi‑Component Hantzsch Approaches

Construction of the [5,4-f] ring system proceeds via regioselective cyclization of 5‑aminobenzothiazole precursors with α‑halo carbonyl reagents, affording the parent scaffold in 62–68 % isolated yield over two steps [1]. In contrast, synthesis of the [4,5-e] isomer typically employs a Hantzsch‑type condensation followed by oxidative aromatization, yielding 41–48 % over three steps [1]. The higher step‑economy and 1.4‑fold yield advantage of the [5,4-f] route translate to lower cost‑of‑goods when sourcing multi‑gram to kilogram quantities, directly impacting procurement economics for drug discovery organizations scaling from hit‑to‑lead through preclinical candidate nomination.

Synthetic Yield
Cross-study
62–68% yield vs. [4,5-e] Isomer 41–48% yield
Higher reported step-economy may support reduced procurement costs.
Regioselective cyclization; 50 mmol scale; SiO₂ chromatography.
Synthetic Methodology Regioselective Cyclization Thiazoloindole Ring Construction

High‑Confidence Application Scenarios for Procured 2H-Thiazolo[5,4-f]indole


Diabetic Complication Programs Requiring Superior Aldose Reductase Inhibition

The validated >50‑fold potency advantage of [5,4-f]‑derived pyrrolylbenzothiazoles over clinical‑stage epalrestat [1] makes the parent scaffold the structurally enabled starting point for any aldose reductase inhibitor (ARI) lead optimization campaign targeting diabetic neuropathy, retinopathy, or nephropathy. Procurement should be accompanied by a certificate of analysis confirming the [5,4-f] fusion by ¹H‑¹³C HMBC correlation, as the 58‑fold window would be entirely erased if the incorrect regioisomer were advanced into enzymatic screening.

CB1 Inverse Agonist Lead Generation for Metabolic Syndrome

Because the [5,4-f] pyrrolyl‑thiazole pharmacophore confers nanomolar CB1 affinity (Ki = 22 nM) that is lost in other regioisomers [1], organizations developing peripherally restricted CB1 inverse agonists for obesity or NASH should mandate the [5,4-f] isomer as the synthetic kernel. Parallel SAR studies with [4,5-e] or [3,2-a] material will fail to replicate the binding data, wasting screening resources and delaying candidate selection.

Hypoxia‑Countermeasure Probe Development in Military or High‑Altitude Medicine

Pre‑clinical efficacy data demonstrating a 67 % survival rate in a hypobaric hypoxia model, substantially outperforming pyrimido‑ (42 %) and triazino‑indoles (33 %) [1], position the thiazoloindole core as the lead chemotype for developing acute hypoxia countermeasures. Medicinal chemistry teams in defence‑aligned research institutes should stock the [5,4-f] scaffold as the primary heterocyclic building block for hit expansion libraries aimed at improving physical endurance under oxygen‑deprivation conditions.

Late‑Stage Functionalization in CNS Drug Discovery Targeting Cholinesterases

The 9 nM AChE IC50 achieved by a [5,4-f]‑derived analogue, which approaches the potency of the gold‑standard drug donepezil [1], validates the scaffold for CNS‑penetrant cholinesterase inhibitor programs. Process chemistry teams scaling up candidates for Alzheimer's disease should use the higher‑boiling [5,4-f] intermediate to maintain a broad thermal operating window during palladium‑catalyzed diversification steps , thereby reducing batch failures caused by thermal decomposition of lower‑boiling isomers.

Application
Selection Property
Validation Focus
Aldose Reductase Pathway Studies
Regioisomer-specific potency window
Confirm [5,4-f] fusion by ¹H-¹³C HMBC; verify ALR2 IC50 batch-to-batch
CB1 Receptor Inverse Agonist Research
Nanomolar target engagement fidelity
Rule out [4,5-e] contamination; validate Ki displacement assay outcome
Hypoxia Tolerance Model Studies
Thiazoloindole core survival endpoint
Benchmark against pyrimido- and triazino-indole controls in model
CNS Enzyme Target Research
High intrinsic AChE inhibitory activity
Assess thermal processing window; confirm purity for late-stage diversification
Procurement context: Use as a synthetic intermediate or tool scaffold for pathway-specific investigations. Structural identity documentation (HMBC/NMR) is required to ensure regioisomeric fidelity.
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